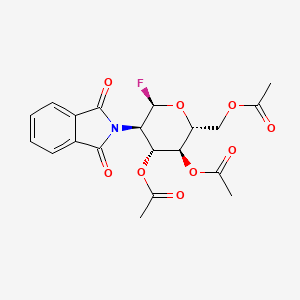

2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride

Vue d'ensemble

Description

“2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride” is a compound with the linear formula C20H20NO9F . It has a molecular weight of 437.37 . This compound is a solid form with impurities of less than or equal to 10% β-anomer .

Molecular Structure Analysis

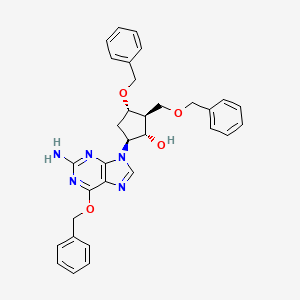

The SMILES string of this compound isCC(=O)OC[C@H]1OC@HC@@H=O)[C@@H]1OC(C)=O)N2C(=O)c3ccccc3C2=O . The InChI is 1S/C20H20FNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18+/m1/s1 . The InChI key is YRVBOYANNCZRHU-ZKXLYKBJSA-N . Physical And Chemical Properties Analysis

This compound is a solid form with impurities of less than or equal to 10% β-anomer . More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Synthesis of Antitubercular Agents

This compound has been utilized in the synthesis of molecules with potential antitubercular activity. By serving as a glycosyl donor, it aids in the creation of glycoconjugates that can be screened against Mycobacterium tuberculosis .

Antibacterial Compound Development

Researchers have explored the use of this compound in developing new antibacterial agents. Its unique structure allows for the creation of novel molecules that can be tested for their efficacy against various bacterial strains .

Enzyme Inhibition Studies

The compound’s ability to mimic certain natural substrates makes it a valuable tool in studying enzyme inhibition. It can help in understanding the mechanisms by which enzymes are inhibited, which is crucial for drug development .

Cancer Research

Due to its structural complexity, this compound can be used to synthesize analogs that target specific pathways involved in cancer cell proliferation. This can lead to the development of targeted cancer therapies .

Diabetes Treatment Research

The molecular configuration of this compound suggests its potential in formulating drugs aimed at treating diabetes by interfering with enzymatic processes related to the disease .

Glycosylation Reactions

As a glycosyl fluoride, it serves as an important building block in glycosylation reactions, which are pivotal in the synthesis of complex carbohydrates and glycoconjugates for biological research .

Fluorinated Carbohydrate Analog Synthesis

This compound is instrumental in synthesizing fluorinated carbohydrate analogs, which are important in medicinal chemistry for their increased stability and altered metabolic profiles compared to their non-fluorinated counterparts .

Material Science Applications

The compound’s unique properties may be leveraged in material science to create novel polymers with specific characteristics, such as enhanced durability or specialized functionality .

Safety and Hazards

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVBOYANNCZRHU-ZKXLYKBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746715 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-alpha-D-glucopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride | |

CAS RN |

147157-97-9 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-alpha-D-glucopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-a-D-glucopyranosyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.